

Thionyl Bromide: A Technical Guide to Synthesis and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Thionyl bromide

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This document provides an in-depth technical overview of **thionyl bromide** (SOBr_2), a versatile yet highly reactive brominating agent used in various organic synthesis applications. The guide covers its fundamental properties, detailed synthesis protocols, safety considerations, and key applications, tailored for professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

Thionyl bromide is an orange-yellow to reddish-brown liquid known for its high reactivity, particularly with protic solvents.[1][2][3][4] It is miscible with several common organic solvents, including benzene, chloroform, carbon tetrachloride, and ether.[1][3][5] However, it hydrolyzes readily and violently in the presence of water, releasing hazardous fumes of sulfur dioxide (SO_2) and hydrogen bromide (HBr).[6][7][8] The compound is also sensitive to moisture and light and may decompose slowly upon standing.[3][4][5]

Table 1: Quantitative Data for **Thionyl Bromide**

Property	Value	Citations
Molecular Formula	SOBr₂	[2] [3]
Molecular Weight	207.87 g/mol	[2] [3] [9]
CAS Number	507-16-4	[2] [3] [9]
Appearance	Orange-yellow to dark brown/red liquid	[1] [2] [3]
Melting Point	-52 °C	[1] [2] [3] [9]
Boiling Point	48 °C at 20 mmHg 138 °C at 773 mmHg	[1] [3] [9] [10]
Density	2.683 g/mL at 25 °C 2.688 g/mL at 20 °C	[3] [9] [10]
Refractive Index	n _{20/D} 1.675	[5] [9] [10]

| Vapor Pressure | 10 mmHg at 31 °C |[\[9\]](#)[\[10\]](#) |

Synthesis and Preparation

The synthesis of **thionyl bromide** is most commonly achieved through the reaction of thionyl chloride (SOCl₂) with hydrogen bromide (HBr).[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[11\]](#) An alternative, though less common, method involves the reaction of sulfur dioxide (SO₂) and bromine (Br₂) in the presence of a catalyst like phosphorus trichloride (PCl₃).[\[4\]](#)[\[12\]](#)

The primary synthesis reaction is as follows:



This reaction leverages the halogen exchange between the two reagents. Thionyl chlorobromide is believed to be a key intermediate in this process, though it has not been isolated.[\[6\]](#)

Experimental Protocol: Synthesis from Thionyl Chloride and Hydrogen Bromide

This protocol is based on established methods for the preparation of **thionyl bromide**.^{[1][3][13]} All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Equipment:

- Thionyl chloride (SOCl_2)
- Anhydrous hydrogen bromide (HBr) gas or a solution in a suitable solvent
- Three-neck round-bottom flask
- Gas inlet tube
- Condenser with a drying tube (e.g., filled with CaCl_2)
- Magnetic stirrer and stir bar
- Ice-salt bath or cryocooler
- Distillation apparatus for vacuum distillation

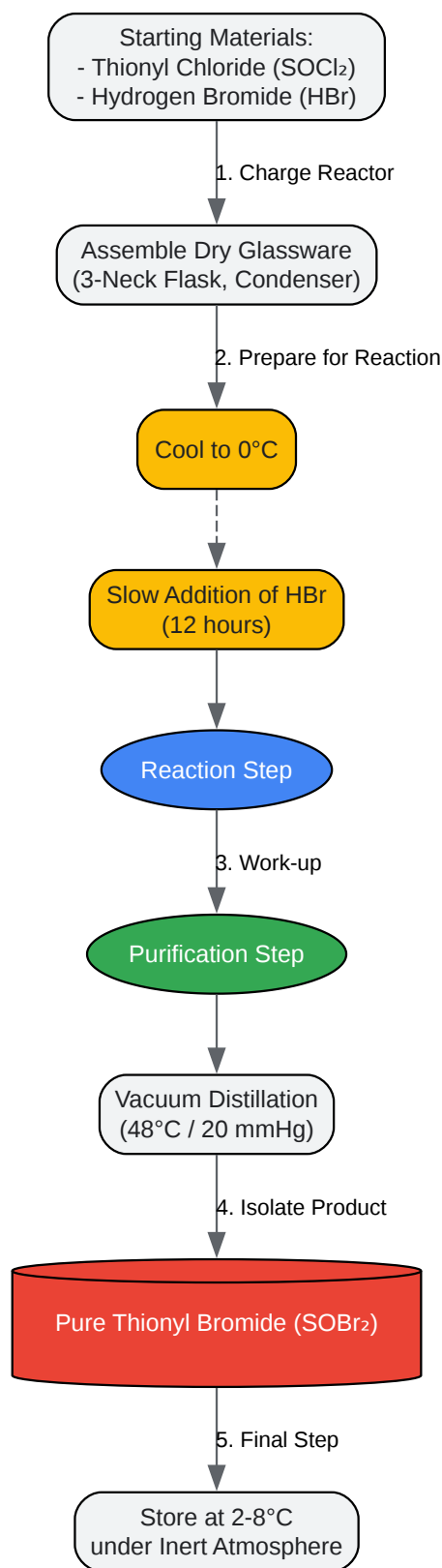
Procedure:

- **Apparatus Setup:** Assemble the three-neck flask with the gas inlet tube, condenser, and a stopper. Ensure all glassware is thoroughly dried to prevent hydrolysis. The entire system should be protected from atmospheric moisture.
- **Initial Charging:** Place freshly distilled thionyl chloride (SOCl_2) into the reaction flask.
- **Cooling:** Cool the reaction flask to $0\text{ }^\circ\text{C}$ using an ice-salt bath. Some procedures recommend temperatures below $-20\text{ }^\circ\text{C}$ to manage the reaction's exothermic nature and the stability of the product.^[13]

- Addition of HBr: Slowly bubble anhydrous hydrogen bromide gas through the cooled and stirred thionyl chloride. Alternatively, add a solution of HBr dropwise. A significant excess of HBr may be used.[\[13\]](#)
- Reaction: Continue the reaction at 0 °C (or the selected low temperature) for several hours. Some protocols specify a reaction time of 12 hours to ensure completion.[\[1\]](#) The reaction mixture will typically change color.
- Purification: Upon completion, the excess HBr and the byproduct hydrogen chloride (HCl) gas are removed. The resulting crude **thionyl bromide** is then purified by fractional distillation under vacuum.[\[1\]](#)[\[4\]](#) The product is collected at approximately 48 °C / 20 mmHg.[\[9\]](#)[\[10\]](#)
- Storage: The purified **thionyl bromide** should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) at low temperatures (2-8 °C) to minimize decomposition.[\[2\]](#)[\[7\]](#)[\[9\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the laboratory synthesis and purification of **thionyl bromide**.



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Caption: Workflow for the synthesis of **thionyl bromide**.

Safety Precautions

Thionyl bromide is a corrosive and toxic compound that requires careful handling.[7]

- **Reactivity:** It reacts violently with water, releasing toxic and corrosive gases (SO₂ and HBr). [7][8] Contact with moisture must be strictly avoided.
- **Exposure:** Exposure can cause severe irritation and burns to the skin, eyes, and respiratory system.[7][8] Inhalation or skin contact can be harmful.[14][15]
- **Handling:** All manipulations should be performed in a chemical fume hood.[8]
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][14][16] A respirator may be necessary depending on the scale and ventilation.[7][8]
- **Spills:** In case of a spill, absorb with an inert, dry material like sand or vermiculite and place it in a suitable container for disposal. Do not use water to clean up spills.[8]

Applications in Research and Development

Thionyl bromide is a valuable reagent in organic synthesis, primarily used for converting alcohols and carboxylic acids into their corresponding alkyl and acyl bromides.[6][9]

- **Bromination of Alcohols:** It converts alcohols to alkyl bromides, often proceeding through an SN₂ mechanism which results in an inversion of stereochemistry.[7]
- **Bromination of Carbonyls:** It can be used for the bromination of certain α,β -unsaturated carbonyl compounds.[6]
- **Specialty Synthesis:** It is employed in the synthesis of various specialized molecules, including pharmaceuticals and agrochemicals.[2] For instance, it has been used to prepare β -amino bromides from β -amino alcohols and in the synthesis of heterocyclic compounds.[9]

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